molecular formula C16H24N2O2 B5211871 N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide

N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5211871
M. Wt: 276.37 g/mol
InChI Key: SJLNEHHPDMHBQS-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a morpholine ring attached to a benzamide structure, with a butan-2-yl group as a substituent

Properties

IUPAC Name

N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13(2)17-16(19)15-6-4-14(5-7-15)12-18-8-10-20-11-9-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLNEHHPDMHBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with butan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-4-(morpholin-4-ylmethyl)aniline
  • N-(butan-2-yl)-4-(morpholin-4-ylmethyl)acetamide

Uniqueness

N-butan-2-yl-4-(morpholin-4-ylmethyl)benzamide is unique due to its specific substitution pattern and the presence of both a morpholine ring and a benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

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